molecular formula C17H19F2NO3S2 B2626828 1-(3,5-difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)methanesulfonamide CAS No. 2309588-78-9

1-(3,5-difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)methanesulfonamide

Cat. No. B2626828
CAS RN: 2309588-78-9
M. Wt: 387.46
InChI Key: JODVHXSBMUUXRG-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H19F2NO3S2 and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioanalytical Standard in Clinical Trials

The preparation of deuterated PF-2413873, which includes a sulfone-containing substituent similar to the specified compound, has been described for use as a bioanalytical standard in clinical trials. Two strategies for labeling were investigated, including base-catalyzed exchange and heating with deuterium oxide over platinum oxide. The process required specific attention to prevent deuterium loss and scrambling of deuteriums on the aromatic portion under assay conditions, highlighting the compound's potential use in precise clinical research settings (Rozze & Fray, 2009).

Structural Study in Crystallography

A structural study of three nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, utilized X-ray powder diffraction to determine crystal structures. The study found that the N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds in these derivatives formed cyclic rings and two to three-dimensional frameworks through various hydrogen bonds and interactions. This suggests the potential application of similar sulfonamide derivatives in crystallography and structural chemistry (Dey et al., 2015).

Antiarrhythmic Pharmacophores

A series of compounds, including hydroxy-benzopyran ring derivatives with a methylsulfonylaminophenyl group, were synthesized and evaluated for their antiarrhythmic and antioxidant activity. These analogues demonstrated the potential for therapeutic applications in cardiovascular research, specifically targeting arrhythmias (Koufaki et al., 2006).

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO3S2/c18-14-8-12(9-15(19)10-14)11-25(21,22)20-17(16-2-1-7-24-16)13-3-5-23-6-4-13/h1-2,7-10,13,17,20H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODVHXSBMUUXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide

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